molecular formula C12H26Cl2N2 B3033802 (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1197227-90-9

(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride

Cat. No. B3033802
CAS RN: 1197227-90-9
M. Wt: 269.25
InChI Key: BIFQQTPTBGLCBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines is described using a reduction strategy followed by hydrogenolysis, which could be relevant for synthesizing the cyclohexylpiperidinyl moiety of the target compound . Additionally, the synthesis of enantiopure β-amino alcohols based on l-pipecolinic acid (homoproline) from rac-alaninol suggests a potential route for introducing chirality into the cyclohexylpiperidinyl framework .

Molecular Structure Analysis

The molecular structure of related compounds shows evidence of electronic polarization, with the oxygen atom carrying a partial negative charge and the nitrogen atom of the cyclohexylamine portion carrying a partial positive charge . This could imply that the target compound may also exhibit similar electronic characteristics, affecting its reactivity and interactions.

Chemical Reactions Analysis

The reactions described in the papers include nucleophilic substitution and condensation followed by hydrolysis . These reactions are important for the formation of the final products and could be applicable to the synthesis of (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride, particularly in forming bonds between the cyclohexylamine and piperidine units.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride are not directly discussed, the properties of similar compounds can provide some insights. For example, the presence of intramolecular hydrogen bonds and the ability to form dimers or sheets through intermolecular interactions are noted . These structural features could influence the solubility, melting point, and other physical properties of the target compound.

Scientific Research Applications

  • Synthesis and Antidepressant Applications : A study described the synthesis of tetracyclic compounds as homologues to anxiolytic and antidepressant drugs, such as benzoctamine and maprotiline. These compounds were investigated for their antidepressant activity using the forced swimming test in mice. The results indicated significant antidepressant effects, showing a reduction in immobility times, which is a marker of antidepressant-like behavior in animal models (Karama et al., 2016).

  • Neuroprotective and Memory Enhancement : Research on a novel quinoline derivative, T-82, demonstrated its ability to ameliorate amnesia induced by scopolamine or cycloheximide in rats. The study suggested that T-82 could reverse memory impairment caused by acetylcholinergic dysfunction, which is a crucial factor in conditions like Alzheimer's disease (Isomae et al., 2003).

  • Antidepressant-like Effects and Neurotransmitter Modulation : A study on 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol revealed its antidepressant-like effects in mouse models. The research highlighted the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its mechanism of action, suggesting its potential in treating treatment-resistant depression (Dhir & Kulkarni, 2011).

  • Analgesic Potential in Chronic Pain : Compounds like 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one were studied for their antinociceptive and antiallodynic activity in chronic pain models. The results indicated that NOP receptor-mediated mechanisms might play a significant role in chronic pain management, presenting a potential avenue for the development of new analgesics (Khroyan et al., 2011).

properties

IUPAC Name

(1-cyclohexylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h11-12H,1-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFQQTPTBGLCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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